molecular formula C14H14N2O3 B2935199 4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-88-0

4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile

Cat. No.: B2935199
CAS No.: 391649-88-0
M. Wt: 258.277
InChI Key: FFOBHYRKCYFUFD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is a nitrile-containing organic compound featuring a conjugated enone system and a 2-nitrophenyl substituent. This structure confers unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical synthesis and materials science. Its reactivity is influenced by the electron-withdrawing nitro group at the ortho position of the phenyl ring and the steric bulk of the 4,4-dimethyl substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-6-4-5-7-12(10)16(18)19/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOBHYRKCYFUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H14N2O
  • Molecular Weight : 258.277 g/mol
  • IUPAC Name : (2Z)-4,4-dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

  • Antimicrobial Activity : Inhibitory effects against several bacterial strains.
  • Anticancer Properties : Potential to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

The nitrophenyl group is often associated with increased reactivity and biological activity, which may enhance the compound's efficacy in targeting specific biological pathways.

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study examining the antimicrobial properties of similar nitrophenyl compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function.
  • Anticancer Activity
    • Research focusing on the anticancer potential of related compounds highlighted their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may have similar effects.
  • Enzyme Inhibition
    • Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialGram-positive bacteriaSignificant growth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionSpecific metabolic enzymesReduced enzymatic activity

Comparison with Similar Compounds

Positional Isomers: 4-Nitrophenyl vs. 2-Nitrophenyl Derivatives

A key structural analog is (2Z)-4,4-dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile (CAS 150300-50-8), which differs only in the nitro group position (para vs. ortho). This positional change significantly alters electronic properties:

  • Synthetic Applications : The para isomer is manufactured at ≥97% purity (MolCore) for high-precision API intermediates, while the ortho-nitro variant may require tailored reaction conditions due to steric hindrance .
Property 2-Nitrophenyl Derivative (Target) 4-Nitrophenyl Derivative (CAS 150300-50-8)
Nitro Group Position Ortho Para
Molecular Weight (g/mol) 258.27 258.27
Purity (Industrial Grade) Not Specified ≥97%

Lactone Derivatives: Structural and Functional Contrasts

Compounds like (3E)-6,6-dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one (4a) feature a lactone ring instead of a nitrile group. Key differences include:

  • Reactivity : The lactone’s ester carbonyl (IR: 1692 cm⁻¹) is more prone to hydrolysis than the nitrile group, limiting its stability in aqueous environments .
  • Synthesis : Cyclization using polyphosphoric acid (PPA) yields the lactone with 85% efficiency, whereas nitrile derivatives often rely on Wittig reactions or condensation methods .

Heterocyclic Modifications: Thiazole and Tetrazole Derivatives

  • Thiazole-Containing Analog: (2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (CAS 81518-41-4) incorporates a bromophenyl-thiazole moiety. This enhances π-π stacking and hydrogen-bonding capabilities, making it suitable for targeting enzymes or receptors in drug discovery .
  • Tetrazole Derivative : 2-[5-(4-Chlorophenyl)-tetrazol-1-yl]-N'-[(E)-(2-nitrophenyl)methylidene]-acetohydrazide (TH9) replaces the nitrile with a tetrazole ring. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, improving pharmacokinetic profiles .
Feature Target Compound Thiazole Derivative (CAS 81518-41-4) Tetrazole Derivative (TH9)
Key Functional Group Nitrile Thiazole-amino Tetrazole
Molecular Formula C₁₄H₁₄N₂O₃ C₁₇H₁₆BrN₃OS C₁₅H₁₁ClN₆O₃
Biological Relevance Intermediate Potential kinase inhibitor Antimicrobial activity

Substitution Patterns: Chlorophenyl and Methylsulfanyl Groups

2-{(2-chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile (CAS 1024671-38-2) introduces a chlorophenyl and methylsulfanyl group.

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